molecular formula C14H21BO3 B1589562 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 797762-23-3

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1589562
CAS No.: 797762-23-3
M. Wt: 248.13 g/mol
InChI Key: PEWMYAHTUICUAM-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxybenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis follows similar principles but is optimized for larger quantities. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It undergoes transmetalation with palladium catalysts to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran, ethanol, or water.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids/Esters: Formed through oxidation.

Scientific Research Applications

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

    Organic Synthesis: As a building block for complex molecules.

    Medicinal Chemistry: For the synthesis of pharmaceuticals.

    Material Science: In the development of polymers and advanced materials.

    Biological Studies: As a probe in biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves:

    Oxidative Addition: The palladium catalyst forms a complex with the halide substrate.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The final product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
  • 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its methoxy group, which can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-7-6-8-12(9-11)16-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWMYAHTUICUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465147
Record name 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797762-23-3
Record name 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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